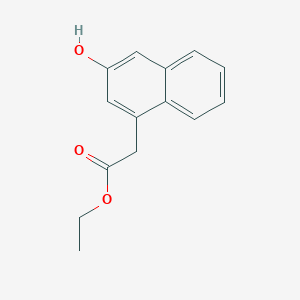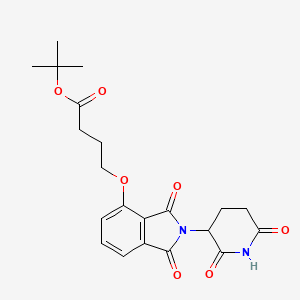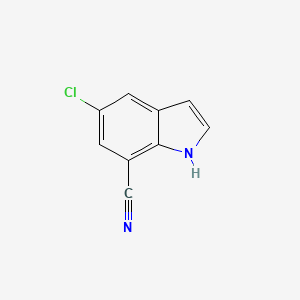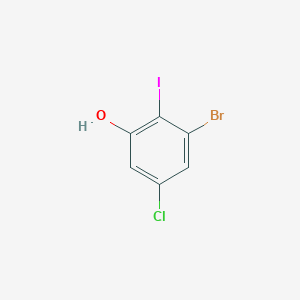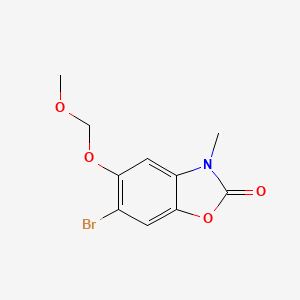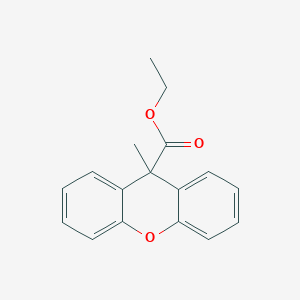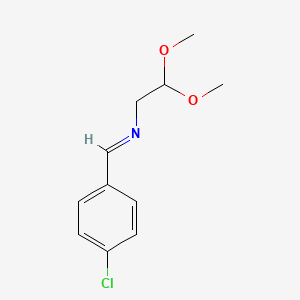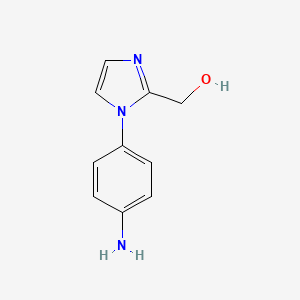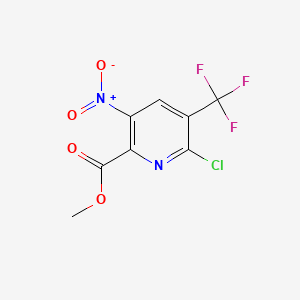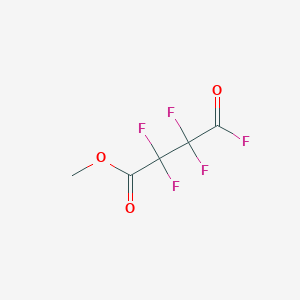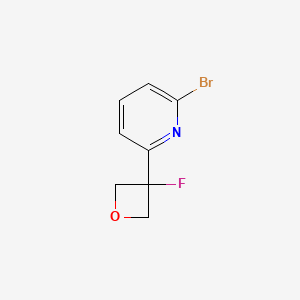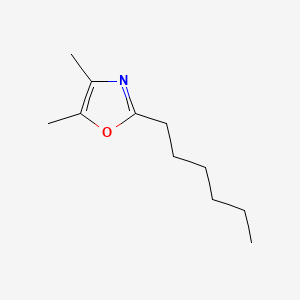![molecular formula C17H22ClN3O2 B15365960 1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B15365960.png)
1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester is a complex organic compound characterized by its piperidine ring, pyrrolopyridine moiety, and chloro-substituted structure. This compound is of interest in various scientific fields due to its potential biological and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of a suitable precursor containing the pyrrole and pyridine units. Subsequent chlorination and esterification steps are employed to introduce the chloro group and the piperidinecarboxylic acid moiety, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidine-2-one.
Reduction: The pyrrolopyridine core can be reduced to form a pyrrolidine derivative.
Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution.
Major Products Formed:
Piperidine-2-one from oxidation.
Pyrrolidine derivative from reduction.
Substituted derivatives from nucleophilic substitution reactions.
Applications De Recherche Scientifique
This compound has shown potential in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Its derivatives are being explored for therapeutic applications, particularly in targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, in cancer therapy, it might inhibit certain signaling pathways involved in tumor growth.
Comparaison Avec Des Composés Similaires
1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester
Pyrrolopyrazine derivatives
Other pyrrolopyridine derivatives
Uniqueness: This compound is unique due to its specific structural features, such as the chloro-substituted pyrrolopyridine core and the piperidinecarboxylic acid moiety. These features contribute to its distinct biological and chemical properties compared to similar compounds.
Propriétés
Formule moléculaire |
C17H22ClN3O2 |
|---|---|
Poids moléculaire |
335.8 g/mol |
Nom IUPAC |
tert-butyl 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22ClN3O2/c1-17(2,3)23-16(22)21-8-4-5-11(10-21)13-9-19-15-12(13)6-7-14(18)20-15/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,19,20) |
Clé InChI |
ADMNFAOEYRXOLD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CNC3=C2C=CC(=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


